Cas no 95195-42-9 (Ethanedione, di-4-pyridinyl-)

Ethanedione, di-4-pyridinyl-, is a heterocyclic diketone compound featuring two pyridinyl substituents bonded to an ethanedione core. This structure imparts unique electronic and coordination properties, making it valuable in materials science and coordination chemistry. Its rigid, conjugated framework enhances stability and facilitates π-π stacking interactions, which are advantageous for designing supramolecular assemblies and organic semiconductors. The pyridinyl groups further enable metal-ligand coordination, broadening its utility in catalysis and metal-organic frameworks (MOFs). The compound's well-defined symmetry and functional versatility make it a promising building block for advanced synthetic and materials applications.
Ethanedione, di-4-pyridinyl- structure
Ethanedione, di-4-pyridinyl- structure
Product Name:Ethanedione, di-4-pyridinyl-
CAS No:95195-42-9
MF:C12H8N2O2
MW:212.204122543335
CID:751958
PubChem ID:14289322
Update Time:2025-11-04

Ethanedione, di-4-pyridinyl- Chemical and Physical Properties

Names and Identifiers

    • Ethanedione, di-4-pyridinyl-
    • 1,2-dipyridin-4-ylethane-1,2-dione
    • Di(pyridin-4-yl)ethane-1,2-dione
    • 95195-42-9
    • BIS(PYRIDIN-4-YL)ETHANE-1,2-DIONE
    • SCHEMBL2783342
    • DTXSID30558488
    • 1,2-Di(pyridin-4-yl)ethane-1,2-dione
    • CS-0379130
    • Inchi: 1S/C12H8N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8H
    • InChI Key: NQMXKCIJTKUBHD-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=CN=CC=1)=O)C1C=CN=CC=1

Computed Properties

  • Exact Mass: 212.058577502g/mol
  • Monoisotopic Mass: 212.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 59.9Ų

Ethanedione, di-4-pyridinyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D906365-5g
Di(pyridin-4-yl)ethane-1,2-dione
95195-42-9 98%
5g
2,988.00 2021-05-17

Ethanedione, di-4-pyridinyl- Related Literature

Additional information on Ethanedione, di-4-pyridinyl-

Ethanedione, di-4-pyridinyl- (CAS No. 95195-42-9): A Comprehensive Overview of Its Applications and Recent Research Developments

Ethanedione, di-4-pyridinyl- (CAS No. 95195-42-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its di-4-pyridinyl substituents, exhibits a range of interesting chemical and biological activities that have been the subject of extensive research in recent years.

The molecular structure of Ethanedione, di-4-pyridinyl- consists of a central ethanedione core flanked by two pyridine rings at the 4-position. This arrangement imparts a high degree of versatility to the compound, allowing it to interact with various biological targets. The presence of the pyridine moiety enhances its solubility in both polar and non-polar solvents, making it a valuable intermediate in the synthesis of more complex molecules.

One of the most compelling aspects of Ethanedione, di-4-pyridinyl- is its potential as an antimicrobial agent. Recent studies have demonstrated its efficacy against a broad spectrum of bacteria, including multidrug-resistant strains. The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and membrane integrity. This has led to investigations into its use as a novel therapeutic agent in cases where conventional antibiotics are ineffective.

In addition to its antimicrobial properties, Ethanedione, di-4-pyridinyl- has shown promise as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells by activating stress signaling pathways such as the intrinsic mitochondrial pathway. The di-4-pyridinyl moiety plays a crucial role in this process by facilitating interactions with specific cellular components, thereby enhancing the compound's cytotoxicity. These findings have opened up new avenues for the development of targeted cancer therapies.

The compound's ability to modulate neurotransmitter receptors has also been explored, suggesting potential applications in the treatment of neurological disorders. Studies have shown that Ethanedione, di-4-pyridinyl- can interact with nicotinic acetylcholine receptors, which are involved in various physiological processes including learning and memory. This interaction may lead to the development of novel drugs for conditions such as Alzheimer's disease and other cognitive impairments.

Another area where Ethanedione, di-4-pyridinyl- has shown significant promise is in photochemical applications. Its ability to undergo photoinduced reactions makes it a valuable component in the synthesis of photoactive materials. These materials have potential uses in organic electronics, photovoltaics, and even in advanced catalytic systems. The compound's unique photochemical properties have been studied extensively, leading to new insights into light-driven chemical transformations.

The synthesis of Ethanedione, di-4-pyridinyl-, while not trivial, has been optimized through various methodologies. Traditional approaches involve condensation reactions between pyridine derivatives and appropriate carbonyl compounds under controlled conditions. However, recent advancements in green chemistry have led to the development of more sustainable synthetic routes that minimize waste and reduce energy consumption. These innovations are crucial for ensuring the long-term viability of this compound in industrial applications.

From a regulatory perspective, Ethanedione, di-4-pyridinyl-, while not classified as a hazardous material under current guidelines, requires careful handling due to its potential biological activity. Standard laboratory practices for handling organic compounds should be followed to ensure safety and efficacy during research and development processes.

The future prospects for Ethanedione, di-4-pyridinyl-, are bright given its diverse range of applications and ongoing research efforts. As our understanding of its mechanisms of action continues to evolve, it is likely that new therapeutic uses will be discovered. Furthermore, advancements in synthetic chemistry may lead to more efficient production methods, making this compound more accessible for industrial applications.

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